1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide” is a chemical compound with the molecular formula C17H23N5O2 . The average mass of this compound is 329.397 Da and its monoisotopic mass is 329.185181 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has an average mass of 329.397 Da and a monoisotopic mass of 329.185181 Da .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound is involved in the synthesis of various polyamides, as demonstrated in the work of Hattori and Kinoshita (1979). They synthesized polyamides containing theophylline and thymine via addition reactions and subsequent hydrolysis, highlighting its utility in creating novel polymers with potential applications in materials science M. Hattori & M. Kinoshita, 1979.
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones derivatives, synthesized through condensation reactions involving carboxamide, showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. These compounds also exhibited 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents A. Rahmouni et al., 2016.
Aurora Kinase Inhibition
The compound serves as a precursor in the synthesis of Aurora kinase inhibitors, indicating its potential in cancer treatment. Aurora kinases are crucial for cell proliferation, and their inhibition could lead to the development of novel anticancer therapies ロバート ヘンリー,ジェームズ, 2006.
CB1 Cannabinoid Receptor Antagonism
Research by Lan et al. (1999) highlights the synthesis of pyrazole derivatives, including the compound , as potent, specific antagonists for the brain cannabinoid receptor (CB1). These findings offer insights into developing treatments for disorders related to CB1 receptor dysfunction R. Lan et al., 1999.
Glycine Transporter 1 Inhibition
The compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, suggesting its utility in neurological research and potential treatment for disorders associated with glycine transport dysfunction Shuji Yamamoto et al., 2016.
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-19(7-3-4-13-10-18-20(2)11-13)16(23)14-5-8-21(9-6-14)12-15(17)22/h10-11,14H,3-9,12H2,1-2H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAYHYZBFBWXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCN(C)C(=O)C2CCN(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.